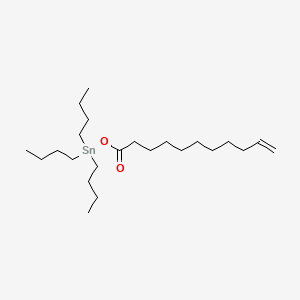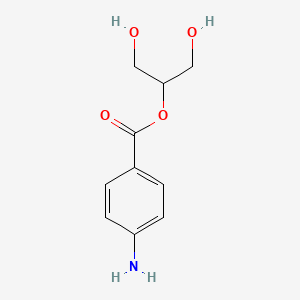
5,6-Dihydro-ara-uridine
Übersicht
Beschreibung
5,6-Dihydro-ara-uridine is a purine nucleoside analogue known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is structurally unique due to the reduction of the 5,6-double bond of uridine, resulting in a C5-C6 single bond . It is commonly used in scientific research for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Vorbereitungsmethoden
The synthesis of 5,6-Dihydro-ara-uridine typically involves the reduction of uridine. One common method includes the use of zinc powder in acetic acid to reduce the 5,6-double bond of uridine, yielding the dihydro derivative . This method is efficient and provides high yields of the desired product. Industrial production methods may vary, but they generally follow similar principles of reduction chemistry to achieve the transformation from uridine to this compound.
Analyse Chemischer Reaktionen
5,6-Dihydro-ara-uridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized back to uridine under specific conditions.
Reduction: The primary reaction for its synthesis involves the reduction of uridine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the purine ring.
Common reagents used in these reactions include zinc powder for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically the original uridine or other modified nucleosides .
Wissenschaftliche Forschungsanwendungen
5,6-Dihydro-ara-uridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Researchers use it to investigate the role of nucleoside analogues in cellular processes, particularly in the context of DNA synthesis and repair.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Wirkmechanismus
The mechanism of action of 5,6-Dihydro-ara-uridine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . It targets the DNA replication machinery, preventing the synthesis of new DNA strands and leading to cell death. This process is mediated through the incorporation of the nucleoside analogue into the DNA, causing chain termination and subsequent apoptosis .
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydro-ara-uridine is unique among nucleoside analogues due to its specific structural modification (C5-C6 single bond). Similar compounds include:
5,6-Dihydrouridine: Another nucleoside analogue with a similar reduction of the 5,6-double bond.
5-Fluorouridine: A pyrimidine nucleoside analogue known for its use in cancer treatment.
5-Methyldihydrouridine: A further modified form of dihydrouridine with a methyl group at the 5-position.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities.
Eigenschaften
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBLXKRQACLCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313719, DTXSID20860229 | |
| Record name | Uridine, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentofuranosyl-1,3-diazinane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30100-83-5 | |
| Record name | NSC275645 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uridine, 5,6-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















